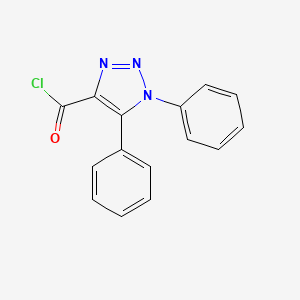![molecular formula C23H22N2O8 B14633767 1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) CAS No. 54814-30-1](/img/structure/B14633767.png)
1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of two 2,4-dimethoxybenzene groups connected through a methylene bridge to a 2,4-dinitrophenyl group. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) typically involves a Friedel-Crafts alkylation reaction. This reaction is carried out by reacting 1,4-dimethoxybenzene with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce aromatic amines.
科学研究应用
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a model compound in studies of electrophilic aromatic substitution and other organic reactions.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments
作用机制
The mechanism by which 1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) exerts its effects involves interactions with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and binding affinity to different substrates. The nitro groups can also participate in redox reactions, further contributing to the compound’s chemical behavior .
相似化合物的比较
Similar Compounds
1,4-Dimethoxybenzene: A simpler aromatic compound with similar methoxy groups but lacking the dinitrophenyl moiety.
2,4-Dinitrophenol: Contains the dinitrophenyl group but lacks the methoxybenzene structure.
Uniqueness
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) is unique due to its combination of both 2,4-dimethoxybenzene and 2,4-dinitrophenyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
属性
CAS 编号 |
54814-30-1 |
|---|---|
分子式 |
C23H22N2O8 |
分子量 |
454.4 g/mol |
IUPAC 名称 |
1-[bis(2,4-dimethoxyphenyl)methyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C23H22N2O8/c1-30-15-6-9-18(21(12-15)32-3)23(19-10-7-16(31-2)13-22(19)33-4)17-8-5-14(24(26)27)11-20(17)25(28)29/h5-13,23H,1-4H3 |
InChI 键 |
WJPVWGRGFASMFY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


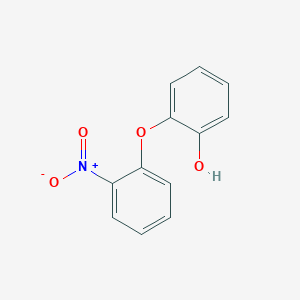
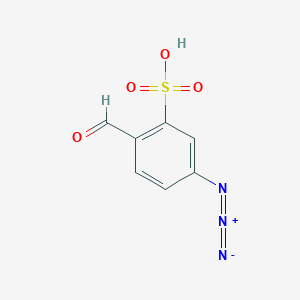
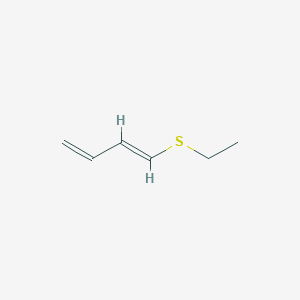
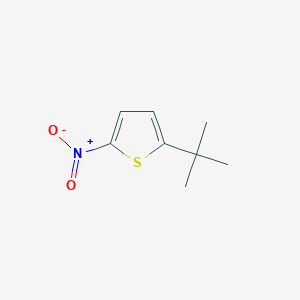
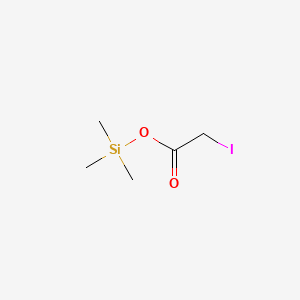
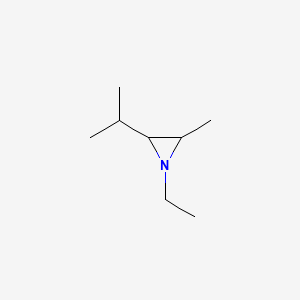
![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)
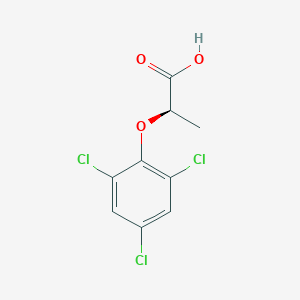
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
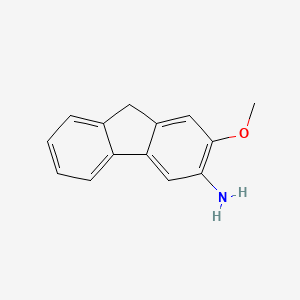
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)
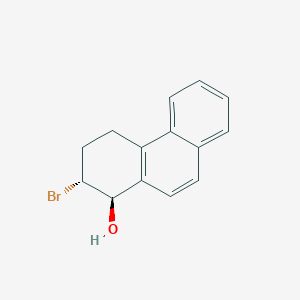
![1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol](/img/structure/B14633750.png)
